molecular formula C13H21NO2 B13101151 tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate

tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate

Cat. No.: B13101151
M. Wt: 223.31 g/mol
InChI Key: MXYAPLCIFKXWOM-RRKGBCIJSA-N
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Description

tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate is a chemical compound that features a tert-butyl group, an ethynyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. Its stability and reactivity make it suitable for investigating the mechanisms of enzyme action.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. Carbamate derivatives are known for their ability to improve the pharmacokinetic properties of drugs, such as enhancing their stability and bioavailability .

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to form stable carbamate linkages makes it useful in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate involves its interaction with molecular targets through its carbamate moiety. The carbamate group can form hydrogen bonds and participate in nucleophilic attacks, leading to the formation of stable intermediates. This interaction can modulate the activity of enzymes and receptors, making it a valuable tool in drug design and discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate is unique due to the presence of the ethynyl group, which imparts additional reactivity and versatility. This makes it distinct from other carbamate derivatives and allows for a broader range of applications in synthesis and research.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl N-[(1R)-2-ethynylcyclohexyl]carbamate

InChI

InChI=1S/C13H21NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15)/t10?,11-/m1/s1

InChI Key

MXYAPLCIFKXWOM-RRKGBCIJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCC1C#C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C#C

Origin of Product

United States

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